

# The Role of HSD17B13 in Hepatocyte Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-84 |           |
| Cat. No.:            | B12378027      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a key player in hepatocyte lipid metabolism and the pathogenesis of chronic liver diseases.[1] Predominantly expressed in the liver and localized to the surface of lipid droplets, HSD17B13 is implicated in the progression of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease (ALD).[1][2] This technical guide provides a comprehensive overview of the function of HSD17B13 in hepatocytes, with a focus on its enzymatic activity, genetic variants, role in signaling pathways, and its potential as a therapeutic target.

## **Core Function and Localization in Hepatocytes**

HSD17B13 is an enzyme primarily found in hepatocytes, where it associates with intracellular lipid droplets.[2] Its expression is significantly upregulated in the livers of patients with NAFLD. [1][3] Overexpression of HSD17B13 in hepatocyte cell lines has been shown to increase the number and size of lipid droplets, suggesting a role in lipid accumulation.[2] While initially thought to directly promote steatosis, some studies indicate that HSD17B13's role may be more complex, potentially influencing the composition and dynamics of lipid droplets rather than simply increasing triglyceride content.[4]



## **Enzymatic Activity and Substrates**

The precise endogenous substrates of HSD17B13 are still under active investigation. In vitro studies have demonstrated that HSD17B13 possesses retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][5] Other potential substrates include steroids, such as estradiol, and proinflammatory lipid mediators like leukotriene B4. The enzymatic activity of HSD17B13 appears to be dependent on its localization to lipid droplets and the presence of the cofactor NAD+.

## Impact of Genetic Variants on Liver Disease

Human genetic studies have been instrumental in elucidating the role of HSD17B13 in liver disease. A specific splice variant, rs72613567:TA, results in a loss-of-function of the HSD17B13 protein.[6] Carriers of this variant have a significantly reduced risk of developing various chronic liver diseases.

## **Quantitative Data on the Protective Effects of HSD17B13**Variants

The following tables summarize the quantitative data on the protective effects of HSD17B13 loss-of-function variants against the development and progression of liver diseases.

Table 1: Protective Effect of HSD17B13 rs72613567 Variant on Liver Disease Risk



| Liver<br>Disease                                   | Population    | Effect of TA<br>Allele              | Odds Ratio<br>(OR) /<br>Hazard<br>Ratio (HR) | 95%<br>Confidence<br>Interval (CI) | Citation |
|----------------------------------------------------|---------------|-------------------------------------|----------------------------------------------|------------------------------------|----------|
| Alcoholic<br>Liver Disease                         | European      | Reduced risk<br>(heterozygote<br>s) | 42% reduction                                | -                                  | [7]      |
| Alcoholic<br>Liver Disease                         | European      | Reduced risk<br>(homozygote<br>s)   | 53%<br>reduction                             | -                                  | [7]      |
| Alcoholic<br>Cirrhosis                             | European      | Reduced risk<br>(heterozygote<br>s) | 42% reduction                                | -                                  | [7]      |
| Alcoholic<br>Cirrhosis                             | European      | Reduced risk<br>(homozygote<br>s)   | 73% reduction                                | -                                  | [7]      |
| Alcoholic<br>Liver Disease                         | Chinese Han   | Decreased<br>risk                   | 19%<br>reduction                             | -                                  | [7]      |
| Alcoholic<br>Liver Disease                         | European      | Protective effect                   | 0.73                                         | 0.65 - 0.82                        | [6]      |
| Non-alcoholic<br>Fatty Liver<br>Disease<br>(NAFLD) | European      | Protective<br>effect                | 0.64                                         | 0.49 - 0.83                        | [6]      |
| Hepatitis C                                        | European      | Protective effect                   | 0.71                                         | 0.60 - 0.85                        | [6]      |
| Hepatocellula<br>r Carcinoma<br>(HCC) in ALD       | European      | Protective<br>effect                | 0.64                                         | 0.46 - 0.87                        | [6]      |
| Any Liver<br>Disease                               | Meta-analysis | Substantial protection              | 0.73                                         | 0.61 - 0.87                        | [8]      |



| Liver<br>Cirrhosis                    | Meta-analysis         | Substantial protection          | 0.81      | 0.76 - 0.88 | [8] |
|---------------------------------------|-----------------------|---------------------------------|-----------|-------------|-----|
| Hepatocellula<br>r Carcinoma<br>(HCC) | Meta-analysis         | Substantial protection          | 0.64      | 0.53 - 0.77 | [8] |
| Liver-related<br>Complication<br>s    | Multi-ethnic<br>Asian | Lower incidence (homozygous TA) | HR: 0.004 | 0.00 - 0.64 | [9] |

Table 2: Effect of HSD17B13 Variants on Liver Enzymes and Histology

| Parameter                                                                   | HSD17B13 Variant            | Effect             | Citation |
|-----------------------------------------------------------------------------|-----------------------------|--------------------|----------|
| Alanine<br>Aminotransferase<br>(ALT)                                        | rs72613567                  | Reduced levels     | [2][10]  |
| Aspartate<br>Aminotransferase<br>(AST)                                      | rs72613567                  | Reduced levels     | [2][10]  |
| Histological features<br>of NASH<br>(inflammation,<br>ballooning, fibrosis) | rs72613567                  | Decreased severity | [2]      |
| Hepatocyte ballooning                                                       | rs72613567<br>homozygous TA | Lower grade        | [9]      |

## **Signaling Pathways Involving HSD17B13**

HSD17B13 is integrated into key metabolic and fibrotic signaling pathways within the liver.

## **Lipid Metabolism Pathway**



The expression of HSD17B13 is regulated by the liver X receptor alpha (LXR $\alpha$ ) via the sterol regulatory element-binding protein 1c (SREBP-1c).[11][12] LXR $\alpha$ , a nuclear receptor involved in lipid metabolism, induces the expression of SREBP-1c, which in turn binds to the promoter of the HSD17B13 gene, upregulating its transcription.[11][12][13] HSD17B13 may then participate in a positive feedback loop by promoting SREBP-1c maturation.[2] This pathway contributes to de novo lipogenesis and lipid droplet expansion.



Click to download full resolution via product page

HSD17B13 in the LXRα/SREBP-1c signaling pathway.

## **Fibrosis Pathway**

Recent evidence suggests a novel role for HSD17B13 in liver fibrosis by influencing the activation of hepatic stellate cells (HSCs).[14][15] Active HSD17B13 in hepatocytes upregulates the expression and secretion of transforming growth factor beta-1 (TGF-β1), a potent pro-fibrogenic cytokine.[14][15] Secreted TGF-β1 then acts on neighboring HSCs, inducing their activation and the production of extracellular matrix proteins, such as collagen, leading to fibrosis.[14][15][16] Loss-of-function variants of HSD17B13 disrupt this process, providing a mechanism for their protective effect against fibrosis.

HSD17B13-mediated activation of hepatic stellate cells.

## **HSD17B13** as a Therapeutic Target

The strong genetic validation for the protective role of HSD17B13 loss-of-function has made it an attractive therapeutic target for chronic liver diseases. The primary strategies being pursued are RNA interference (RNAi) and small molecule inhibitors.



- RNA Interference (RNAi): RNAi therapeutics, such as Rapirosiran (formerly ALN-HSD and ARO-HSD), are designed to specifically degrade HSD17B13 mRNA in hepatocytes, thereby reducing the production of the HSD17B13 protein.[17][18][19] Phase 1 clinical trials have shown that these agents are well-tolerated and lead to a robust, dose-dependent reduction in hepatic HSD17B13 mRNA.[17][18][19]
- Small Molecule Inhibitors: Several small molecule inhibitors of HSD17B13's enzymatic
  activity are in preclinical and early clinical development.[20][21] For example, BI-3231 has
  been shown to inhibit triglyceride accumulation and restore lipid metabolism in in vitro
  models.[20] These inhibitors aim to phenocopy the protective effects of the genetic loss-offunction variants.

# Experimental Protocols Retinol Dehydrogenase (RDH) Activity Assay

This cell-based assay is used to determine the enzymatic activity of HSD17B13.

Principle: HEK293 cells are transfected with an expression vector for HSD17B13. The cells are then incubated with all-trans-retinol. The conversion of retinol to retinaldehyde and retinoic acid is quantified by high-performance liquid chromatography (HPLC).

#### Methodology:

- · Cell Culture and Transfection:
  - Plate HEK293 cells in appropriate culture vessels.
  - Transfect the cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.
- Substrate Incubation:
  - 24-48 hours post-transfection, replace the culture medium with a medium containing alltrans-retinol (typically in the low micromolar range).
  - Incubate the cells for a defined period (e.g., 8 hours).



#### Extraction of Retinoids:

- Harvest the cells and lyse them.
- Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane or a mixture of acetonitrile and butanol).
- Evaporate the organic solvent under a stream of nitrogen.

#### HPLC Analysis:

- Reconstitute the dried extract in the mobile phase.
- Inject the sample into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column).
- Separate the retinoids using an appropriate mobile phase gradient.
- Detect and quantify retinol, retinaldehyde, and retinoic acid using a UV detector at a specific wavelength (e.g., 340 nm).

#### Data Analysis:

- Calculate the amount of product (retinaldehyde and retinoic acid) formed per unit of protein or per cell number.
- Compare the activity of cells expressing HSD17B13 to the empty vector control.[5][22]

## **Lipid Droplet Staining and Quantification in Hepatocytes**

This method is used to visualize and quantify the accumulation of neutral lipids in lipid droplets within cultured hepatocytes.

Principle: Neutral lipids within lipid droplets are stained with a lipophilic fluorescent dye, such as BODIPY 493/503 or Oil Red O. The stained lipid droplets are then visualized by fluorescence microscopy and the lipid content can be quantified.

Methodology using BODIPY 493/503:



#### • Cell Culture and Treatment:

- Plate hepatocytes (e.g., HepG2 or primary hepatocytes) on coverslips or in imagingcompatible plates.
- Treat the cells with fatty acids (e.g., oleic acid) to induce lipid droplet formation.

#### Fixation:

- Gently wash the cells with phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

#### Staining:

- Wash the fixed cells with PBS.
- Incubate the cells with a working solution of BODIPY 493/503 (typically 0.5-2 μg/mL) in PBS for 15-30 minutes at room temperature, protected from light.[23][24]
- o (Optional) Counterstain the nuclei with a fluorescent nuclear stain like DAPI.

#### · Imaging:

- Wash the cells with PBS.
- Mount the coverslips on microscope slides or image the plates directly using a fluorescence microscope with appropriate filter sets for the chosen dyes.

#### Quantification:

- Acquire images from multiple random fields of view for each experimental condition.
- Use image analysis software (e.g., ImageJ/Fiji) to quantify the number, size, and total fluorescence intensity of the lipid droplets per cell.[23][24]

## Experimental Workflow for Studying HSD17B13 in a High-Fat Diet (HFD) Mouse Model





Click to download full resolution via product page

Workflow for in vivo studies of HSD17B13.



### Conclusion

HSD17B13 is a critical regulator of lipid metabolism and fibrotic signaling in hepatocytes. The strong protective effect of its loss-of-function variants against a spectrum of chronic liver diseases has established it as a high-priority therapeutic target. Ongoing research into its precise enzymatic function and the development of potent and specific inhibitors hold great promise for the future treatment of NAFLD, NASH, and other liver disorders. This guide provides a foundational understanding of HSD17B13's role in hepatocytes, which will be essential for researchers and drug developers working to translate these genetic insights into novel therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 17-Beta-Hydroxysteroid Dehydrogenase 13 Variant Protects From Hepatocellular Carcinoma Development in Alcoholic Liver Disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. HSD17B13 rs72613567 protects against liver diseases and histological progression of nonalcoholic fatty liver disease: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c. | Semantic Scholar [semanticscholar.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. [PDF] TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 | Semantic Scholar [semanticscholar.org]
- 17. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Early Trials of siRNA ALN-HSD for NASH Show Safety, Drop in Target mRNA [natap.org]
- 19. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science PMC [pmc.ncbi.nlm.nih.gov]
- 22. RETINOL DEHYDROGENASE (RDH) ACTIVITY [bio-protocol.org]
- 23. 2.7. Lipid Staining and Imaging [bio-protocol.org]
- 24. probes.bocsci.com [probes.bocsci.com]
- To cite this document: BenchChem. [The Role of HSD17B13 in Hepatocyte Function: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12378027#what-is-the-function-of-hsd17b13-in-hepatocytes]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com